molecular formula C17H19F3N4O3 B2801366 N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396868-05-5

N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2801366
CAS No.: 1396868-05-5
M. Wt: 384.359
InChI Key: UONMEWOGKUECNC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19F3N4O3 and its molecular weight is 384.359. The purity is usually 95%.
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Biological Activity

N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Piperidine ring : Known for its role in various biological activities.
  • Trifluoromethyl group : Often associated with increased potency and selectivity in drug design.
  • 1,3,4-Oxadiazole moiety : This heterocyclic structure has been linked to a variety of biological activities, particularly in anticancer research.

Research indicates that the 1,3,4-oxadiazole derivatives exhibit diverse mechanisms of action. These mechanisms include:

  • Inhibition of Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes involved in cancer cell proliferation such as:
    • Telomerase
    • Histone deacetylase (HDAC)
    • Thymidylate synthase
    • Thymidine phosphorylase .

Biological Activities

The biological activities associated with this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been shown to exhibit:

  • Cytotoxic effects against various cancer cell lines , potentially through the induction of apoptosis and inhibition of cell cycle progression.
  • Targeting specific cancer-related proteins , which may lead to reduced tumor growth and metastasis .

Anti-inflammatory Effects

The presence of the methoxy and trifluoromethyl groups may contribute to anti-inflammatory properties. Compounds with similar functionalities have been reported to reduce inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis; inhibition of cell growth ,
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3/c1-26-13-5-3-2-4-12(13)21-14(25)10-24-8-6-11(7-9-24)15-22-23-16(27-15)17(18,19)20/h2-5,11H,6-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONMEWOGKUECNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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